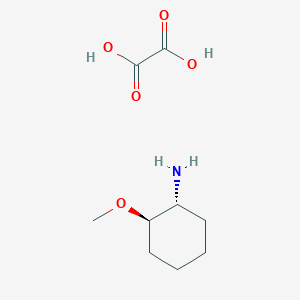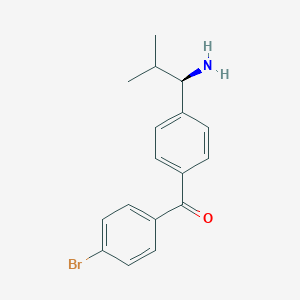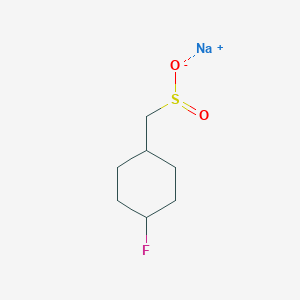
Sodium (4-fluorocyclohexyl)methanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (4-fluorocyclohexyl)methanesulfinate is an organosulfur compound that features a sodium sulfinate group attached to a 4-fluorocyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-fluorocyclohexyl)methanesulfinate typically involves the reaction of 4-fluorocyclohexylmethanesulfonyl chloride with a sodium sulfinate source. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a polar solvent such as methanol or water. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity. The product is typically isolated by filtration, followed by recrystallization to obtain a pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (4-fluorocyclohexyl)methanesulfinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used under basic conditions.
Major Products
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted cyclohexyl derivatives
Applications De Recherche Scientifique
Sodium (4-fluorocyclohexyl)methanesulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium (4-fluorocyclohexyl)methanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, making it versatile in forming different chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium ethylsulfinate
Uniqueness
Sodium (4-fluorocyclohexyl)methanesulfinate is unique due to the presence of the 4-fluorocyclohexyl group, which imparts distinct chemical properties and potential biological activities compared to other sodium sulfinates. This makes it particularly valuable in specialized synthetic applications and research .
Propriétés
Formule moléculaire |
C7H12FNaO2S |
|---|---|
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
sodium;(4-fluorocyclohexyl)methanesulfinate |
InChI |
InChI=1S/C7H13FO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h6-7H,1-5H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
MZHJFPRNNNXSGW-UHFFFAOYSA-M |
SMILES canonique |
C1CC(CCC1CS(=O)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


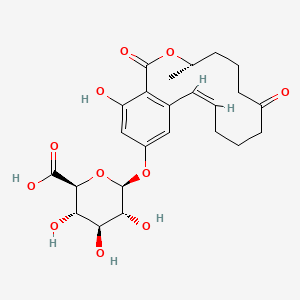

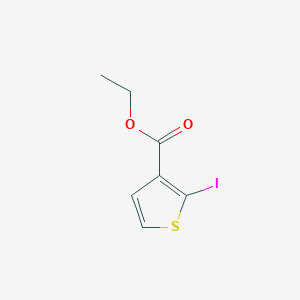
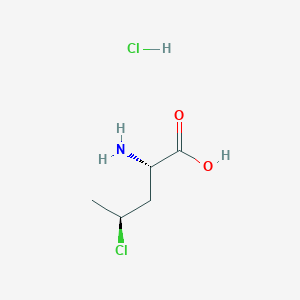
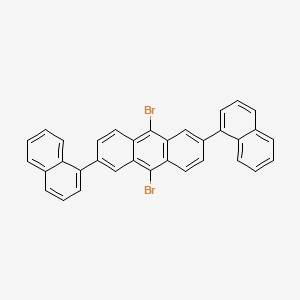
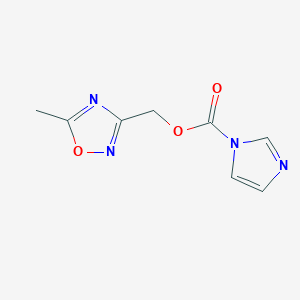
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
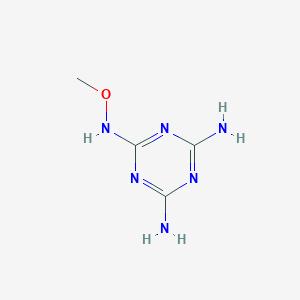
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)

